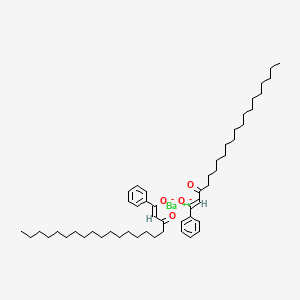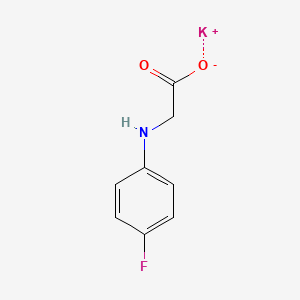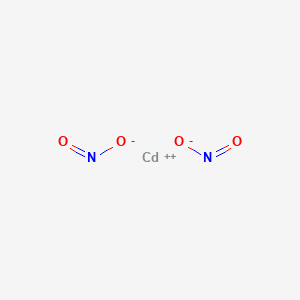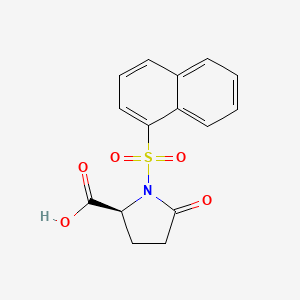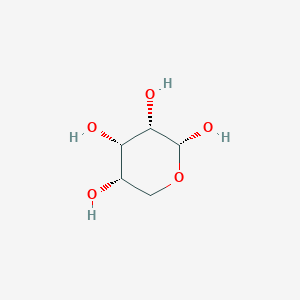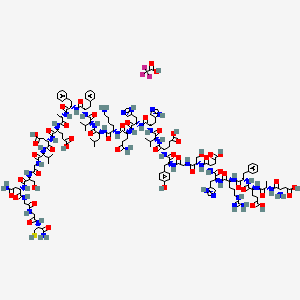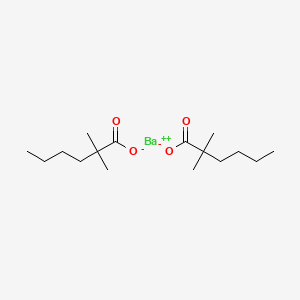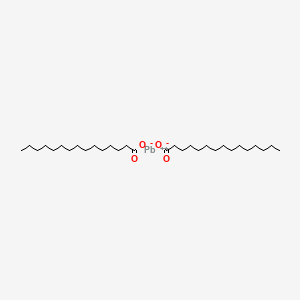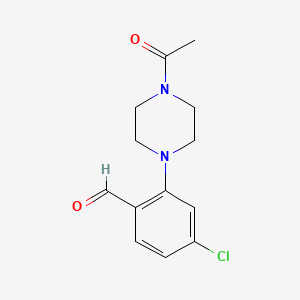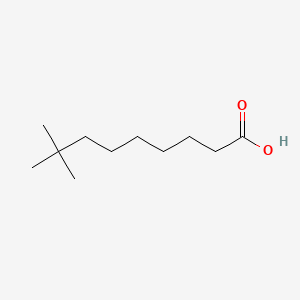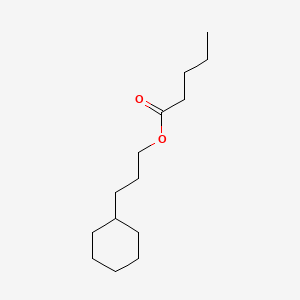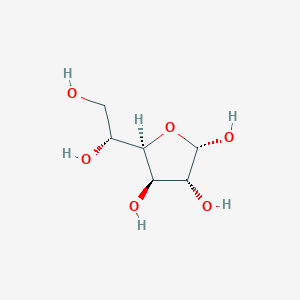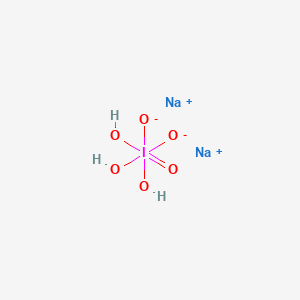
Metallothionein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallothionein is a low-molecular-weight, cysteine-rich protein that binds heavy metals through the thiol groups of its cysteine residues. It was first discovered in equine kidneys in 1957. This protein is widely distributed in nature and can be found in vertebrates, invertebrates, plants, and microbes. This compound plays a crucial role in metal ion homeostasis and detoxification, protecting cells from metal toxicity and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metallothionein can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a plasmid vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the this compound protein, which can be purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound. After fermentation, the protein is extracted and purified using techniques like ion-exchange chromatography and gel filtration .
Analyse Chemischer Reaktionen
Types of Reactions: Metallothionein undergoes various chemical reactions, including:
Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds in oxidized this compound can be reduced back to thiol groups.
Metal Binding: this compound binds metal ions such as zinc, cadmium, and mercury through its thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Metal Binding: Metal salts such as zinc chloride, cadmium chloride, or mercuric chloride.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound with free thiol groups.
Metal Binding: this compound-metal complexes.
Wissenschaftliche Forschungsanwendungen
Metallothionein has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study metal-protein interactions and metal ion homeostasis.
Biology: Investigated for its role in cellular protection against metal toxicity and oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating heavy metal poisoning and neurodegenerative diseases.
Industry: Utilized in bioremediation to remove heavy metals from contaminated environments
Wirkmechanismus
Metallothionein exerts its effects by binding metal ions through the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from causing cellular damage. This compound also scavenges reactive oxygen species, protecting cells from oxidative stress. The protein can release metal ions when needed, maintaining metal ion homeostasis within the cell .
Vergleich Mit ähnlichen Verbindungen
Phytochelatins: Cysteine-rich peptides found in plants that bind heavy metals.
Metallochaperones: Proteins that transport metal ions to specific cellular targets.
Uniqueness of Metallothionein: this compound is unique due to its high cysteine content and ability to bind a wide range of metal ions. Unlike phytochelatins, which are primarily found in plants, this compound is present in a wide variety of organisms. Metallochaperones, on the other hand, have more specific roles in metal ion transport, whereas this compound has broader functions in metal detoxification and protection against oxidative stress .
Eigenschaften
CAS-Nummer |
98526-74-0 |
|---|---|
Molekularformel |
C77H129N27O36S7 |
Molekulargewicht |
2233.5 g/mol |
IUPAC-Name |
(2R)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]hexanoic acid |
InChI |
InChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1 |
InChI-Schlüssel |
DIGQNXIGRZPYDK-WKSCXVIASA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=N[C@@H](CS)C(=N[C@@H](C)C(=N[C@@H](CO)C(=NCC(=N[C@@H](CCC(=N)O)C(=NC(CS)C(=N[C@H]([C@H](C)O)C(=N[C@H](CS)C(=N[C@H](CO)C(=NCC(=N[C@H](CS)C(=NCC(=N[C@H](CCCCN)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](C)N=C(CN=C([C@H](CO)N=C([C@H](CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Physikalische Beschreibung |
Solid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


